REACTION_CXSMILES
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[CH3:1][S:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9](=[O:11])[CH3:10])[CH:4]=1.[C:12](OCC)(=[O:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14]>>[CH2:16]([O:15][C:13](=[O:14])[C:12](=[O:18])[CH2:10][C:9]([C:5]1[CH:4]=[C:3]([S:2][CH3:1])[CH:8]=[CH:7][N:6]=1)=[O:11])[CH3:17]
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Name
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|
Quantity
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1.76 g
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Type
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reactant
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Smiles
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CSC1=CC(=NC=C1)C(C)=O
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Name
|
|
Quantity
|
2.86 mL
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Type
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reactant
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Smiles
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C(C(=O)OCC)(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
C(C)OC(C(CC(=O)C1=NC=CC(=C1)SC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.64 g | |
YIELD: PERCENTYIELD | 58% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |